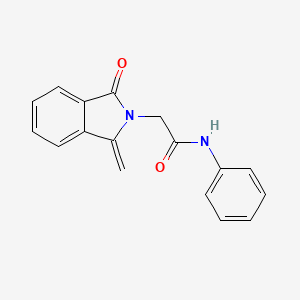
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide, also known as MIPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIPEP was first synthesized in 2013 and since then, it has been studied extensively for its biological and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can increase the levels of acetylcholine in the brain. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and other tissues. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. This compound has also been shown to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has several advantages for lab experiments. It is easy to synthesize using a simple and efficient method, which can reduce the cost and time involved in producing this compound. This compound has also been shown to have low toxicity, which can reduce the risk of adverse effects in lab animals and humans. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has several potential future directions for research. One direction is to study the mechanism of action of this compound in more detail, to better understand how it modulates neurotransmitter activity and inhibits enzyme activity. Another direction is to study the efficacy of this compound in treating other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. This compound could also be studied for its potential use as a therapeutic agent for other diseases, such as cancer and inflammation. Finally, this compound could be modified to improve its solubility and half-life, which could increase its effectiveness in vivo.
Synthesemethoden
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 3-hydroxy-2-methylquinoline-4(1H)-one and N-phenylglycine methyl ester in the presence of a base. The reaction takes place in a solvent, such as ethanol or methanol, at room temperature. The product obtained is then purified using chromatography to obtain pure this compound. This synthesis method has been optimized to improve the yield of this compound and reduce the number of steps involved.
Wissenschaftliche Forschungsanwendungen
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Eigenschaften
IUPAC Name |
2-(1-methylidene-3-oxoisoindol-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-14-9-5-6-10-15(14)17(21)19(12)11-16(20)18-13-7-3-2-4-8-13/h2-10H,1,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKXQIGQFCTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)
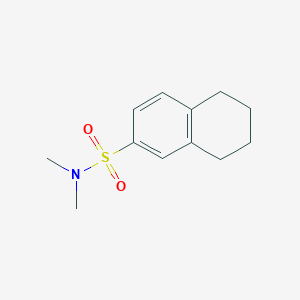
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)

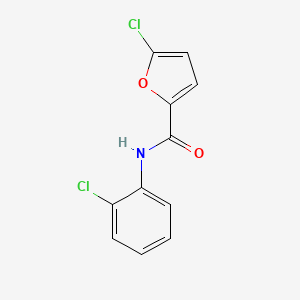
![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
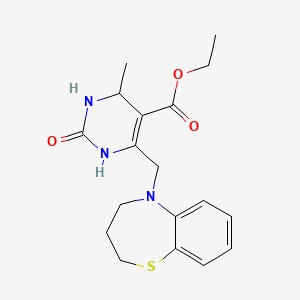
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)
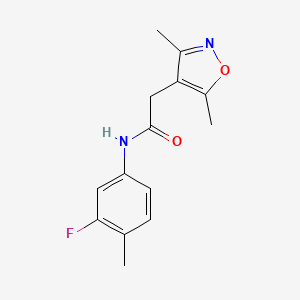
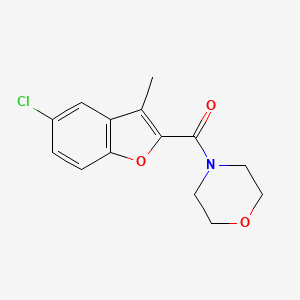
![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)